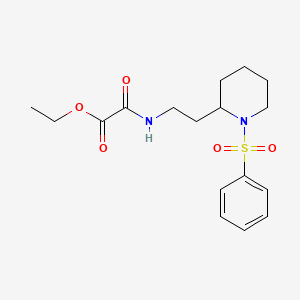

Ethyl 2-oxo-2-((2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amino)acetate

Description

Ethyl 2-oxo-2-((2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amino)acetate is a structurally complex molecule featuring:

- Ethyl oxoacetate core: A reactive 2-oxoacetate ester group, which is a common motif in protease inhibitors and intermediates for heterocyclic synthesis.

- Ethylamino linker: Connects the oxoacetate and piperidine moieties, influencing conformational flexibility and solubility.

This compound is likely synthesized via nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., reactions of ethyl 2-chloro-2-oxoacetate with amines) .

Properties

IUPAC Name |

ethyl 2-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-2-24-17(21)16(20)18-12-11-14-8-6-7-13-19(14)25(22,23)15-9-4-3-5-10-15/h3-5,9-10,14H,2,6-8,11-13H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKBZSMDAAEAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds can interact with various proteins and enzymes in the body.

Mode of Action

It’s known that similar compounds can catalyze the cis-trans isomerization of proline imidic peptide bonds in oligopeptides. This process accelerates the folding of proteins, which can have various effects on cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds, supported by data from the evidence:

Key Findings from Comparative Analysis

Structural Complexity vs. Synthetic Feasibility: Simpler analogs like ethyl 2-oxo-2-(phenylamino)acetate achieve high yields (91%) via one-step synthesis , whereas the target compound’s multi-step synthesis (sulfonylation, linker addition, condensation) likely reduces overall yield.

Functional Group Impact :

- Sulfonamide vs. Thiadiazole : The phenylsulfonyl group (target compound) enhances hydrophobic interactions and hydrogen bonding, whereas thiadiazole () contributes to π-stacking and metabolic resistance.

- Ethyl Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid derivative in , which may favor salt formation .

The oxoacetate core is common in protease inhibitors (e.g., HCV NS3/4A inhibitors), implying analogous mechanisms of action .

Challenges in Characterization: Crystallographic refinement tools like SHELXL () are critical for resolving complex structures, especially with flexible ethylamino linkers or sulfonamide conformers.

Q & A

Basic Synthesis and Optimization

Q: What are the critical parameters for synthesizing Ethyl 2-oxo-2-((2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amino)acetate, and how can yield be maximized? A: Synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives, nucleophilic substitution, and esterification. Key parameters include:

- Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., amine groups) .

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic reactivity .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction rates and selectivity .

- Temperature control : Stepwise heating (e.g., 0–80°C gradients) minimizes side reactions .

Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for >90% purity .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure? A:

- X-ray crystallography : Use SHELXL for refinement of bond lengths/angles, particularly for resolving ambiguities in the phenylsulfonyl-piperidine moiety .

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals:

- Piperidine protons: δ 1.5–2.5 ppm (multiplet) .

- Sulfonyl group: δ 3.3–3.7 ppm (quartet) .

- FTIR : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and sulfonyl (S=O) at ~1350/1150 cm⁻¹ .

Advanced Reaction Mechanism Analysis

Q: How can computational modeling resolve contradictions in proposed reaction mechanisms for sulfonylation steps? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states and intermediates. For example:

- Sulfonylation energy barriers : Compare activation energies for N-sulfonylation vs. competing O-sulfonation pathways .

- Solvent effects: Include implicit solvation models (e.g., PCM) to validate experimental solvent choices .

Contradictions between theoretical and experimental yields often arise from unaccounted steric hindrance in the piperidine ring, which can be modeled using van der Waals corrections .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the compound’s interaction with biological targets? A:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes like acetylcholinesterase or kinases .

- Molecular docking : Use AutoDock Vina to predict binding poses with proteins containing hydrophobic pockets (e.g., PDE5) .

- In vitro assays : Antioxidant activity via DPPH radical scavenging (IC50 determination at 517 nm) .

Data Contradictions in Spectroscopic Results

Q: How should researchers address discrepancies between theoretical and observed NMR spectra? A:

- Dynamic effects : Rotameric equilibria in the ethylamino group can split signals; use variable-temperature NMR (−40°C to 25°C) to slow rotation .

- Impurity analysis : LC-MS (ESI+) identifies byproducts (e.g., hydrolyzed esters or desulfonylated derivatives) .

- Crystallographic validation : Cross-reference NMR assignments with SHELXL-refined X-ray structures to confirm stereochemistry .

Stability and Degradation Pathways

Q: Under what conditions does the compound degrade, and how can stability be enhanced? A:

- Hydrolysis : Ester groups degrade at pH < 3 or > 10; monitor via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal stability : TGA/DSC shows decomposition >150°C; store at −20°C under argon .

- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation; use amber vials for storage .

Comparative Analysis with Structural Analogs

Q: How does the phenylsulfonyl-piperidine moiety influence activity compared to analogs like benzimidazole derivatives? A:

- Bioactivity : The sulfonyl group enhances hydrogen bonding with protein targets (e.g., ~2.8 Å interactions in docking studies) vs. benzimidazole’s π-π stacking .

- Synthetic complexity : Piperidine sulfonylation requires stricter anhydrous conditions than benzimidazole thioether formation .

- Solubility : LogP calculations (ChemAxon) show higher lipophilicity (LogP = 2.1) vs. benzimidazole analogs (LogP = 1.5), impacting membrane permeability .

Advanced Crystallographic Challenges

Q: How can twinning or disorder in crystals be resolved during structure determination? A:

- SHELXD : Use Patterson methods to identify twin laws (e.g., two-fold rotation) and refine with HKLF5 format .

- Disordered groups : Apply PART instructions in SHELXL to model split positions for flexible ethylamino chains .

- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve overlapping electron density for the sulfonyl group .

Scaling-Up Synthesis for Reproducibility

Q: What adjustments are needed to transition from milligram to gram-scale synthesis? A:

- Reactor design : Switch from round-bottom flasks to jacketed reactors with mechanical stirring to maintain homogeneity .

- Catalyst recovery : Immobilize Lewis acids (e.g., silica-supported ZnCl₂) for reuse over 5–10 cycles .

- In-line analytics : Implement FTIR or Raman probes for real-time monitoring of intermediate formation .

Regulatory and Safety Considerations

Q: What safety protocols are critical given the compound’s reactive intermediates? A:

- Hazardous intermediates : Benzyl chloroformate (used in piperidine protection) requires fume hood handling and quenching with ice-cold NaHCO₃ .

- Waste disposal : Neutralize sulfonic acid byproducts with Ca(OH)₂ before aqueous waste disposal .

- Storage : Label containers with GHS pictograms (Corrosion, Health Hazard) per CAS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.